molecular formula C12H14ClFO B7893073 Cyclopentyl (4-chloro-3-fluorophenyl)methanol

Cyclopentyl (4-chloro-3-fluorophenyl)methanol

Cat. No.: B7893073
M. Wt: 228.69 g/mol
InChI Key: RCKMCHVBYOHQMM-UHFFFAOYSA-N
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Description

Cyclopentyl (4-chloro-3-fluorophenyl)methanol is a chiral secondary alcohol featuring a cyclopentyl group attached to a methanol-substituted aromatic ring bearing chloro and fluoro substituents at the 4- and 3-positions, respectively. For instance, the synthesis of structurally similar alcohols often involves:

  • Stepwise functionalization: Introduction of halogens (Cl, F) via electrophilic substitution or coupling reactions.
  • Cyclopentyl incorporation: Via alkylation or cross-coupling strategies, as seen in the synthesis of 2-ethyl-4-(4-methoxybenzyloxy)cyclopentylmethanol derivatives .
  • Reduction of carbonyl intermediates: Using agents like NaBH₄ or LiAlH₄ to yield the final alcohol .

The compound’s bioactivity is likely influenced by the synergistic effects of its cyclopentyl group and halogenated aromatic ring, as discussed below.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMCHVBYOHQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl (4-chloro-3-fluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 4-chloro-3-fluorobenzaldehyde, followed by reduction of the resulting intermediate . The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions, where the cyclopentylmagnesium bromide is prepared in situ and reacted with 4-chloro-3-fluorobenzaldehyde. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (4-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentyl (4-chloro-3-fluorophenyl)methane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Cyclopentyl (4-chloro-3-fluorophenyl)ketone.

    Reduction: Cyclopentyl (4-chloro-3-fluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Complex Molecules

Cyclopentyl (4-chloro-3-fluorophenyl)methanol serves as a significant building block in organic synthesis. It is used in the development of pharmaceuticals and agrochemicals, where it can undergo various chemical transformations:

  • Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction with lithium aluminum hydride yields alcohols.
  • Nucleophilic Substitution: Chlorine or fluorine can be replaced by nucleophiles such as amines.

Liquid Crystal Applications

This compound has been explored for its potential use in liquid crystal displays (LCDs). Its cyclopentyl group contributes to the liquid-crystalline properties necessary for optical devices, which are crucial in modern display technologies. The compound's ability to influence optical properties under an electric field makes it suitable for various electro-optical applications, including twisted nematic (TN) cells and super twisted nematic (STN) cells .

Pharmacological Research

This compound is being studied for its interactions with cannabinoid receptors, which are part of the endocannabinoid system involved in regulating physiological processes such as pain and mood . Its potential therapeutic applications include:

  • Pain Management: Investigations into its analgesic properties are ongoing.
  • Anti-inflammatory Effects: Research is being conducted to assess its efficacy in reducing inflammation.

Toxicological Studies

The compound has been included in studies assessing drug-induced phospholipidosis, a pathological condition characterized by the accumulation of phospholipids within lysosomes . Understanding its effects on cellular systems is crucial for evaluating safety profiles in pharmaceutical development.

Specialty Chemicals Production

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties, including thermal stability and chemical resistance.

Case Studies

Study Application Findings
Study on Liquid Crystals Optical DevicesDemonstrated suitability for TN and STN cell applications due to favorable dielectric properties.
Pharmacological Interaction Cannabinoid ReceptorsShowed potential binding affinity that may modulate receptor activity, impacting pain and mood regulation.
Toxicological Screening PhospholipidosisIdentified the compound's role in inducing cellular responses related to lipid accumulation, informing safety assessments.

Mechanism of Action

The mechanism of action of Cyclopentyl (4-chloro-3-fluorophenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Substituent Effects on the Cycloalkyl Group

The cyclopentyl moiety’s steric and electronic properties significantly influence biological activity when compared to other alkyl/cycloalkyl substituents:

Compound R₁ Group Target Activity (IC₅₀/EC₅₀) Key Finding Reference
Cyclopentyl (4-Cl-3-F-phenyl)methanol Cyclopentyl Not reported N/A -
Compound 27 Cyclopentyl 0.38 µM (MtGS inhibition) Optimal for mycobacterial target
Compound 34 n-Butyl 0.6 µM (MtGS inhibition) Slightly reduced activity vs. cyclopentyl
Cyclohexyl derivatives (e.g., 2d) Cyclohexyl 2–4× higher antifungal activity Superior to cyclopentyl in antifungal contexts

Key Observations :

  • Mycobacterial targets : Cyclopentyl groups (e.g., Compound 27) show comparable or superior inhibitory activity (IC₅₀ = 0.38 µM) to n-alkyl analogues (IC₅₀ = 0.6 µM for Compound 34), suggesting that the cyclic structure enhances target binding .
  • Antifungal activity : Cyclohexyl derivatives (e.g., 2d) exhibit 2–4× greater potency than cyclopentyl analogues (e.g., 2a, 2s), likely due to enhanced hydrophobic interactions or conformational stability .

Halogen Substituent Positioning on the Aromatic Ring

The 4-chloro-3-fluorophenyl group is a critical pharmacophore. Comparisons with analogues bearing alternative halogen patterns reveal:

Compound Aromatic Substituents Activity Profile Reference
Cyclopentyl (4-Cl-3-F-phenyl)methanol 4-Cl, 3-F Not reported -
Example 117 (Scheme KKK) 4-Cl, 3-F, amino Enhanced solubility
1-(4-Cl-3-F-phenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone 4-Cl, 3-F Structural rigidity

Key Observations :

  • Halogen synergy : The 4-Cl and 3-F positions create a dipole moment that enhances interactions with hydrophobic enzyme pockets, as seen in mycobacterial targets .
  • Amino/hydroxy modifications: Derivatives like Example 117 (4-Cl-3-F-phenyl with amino/hydroxy groups) show improved solubility without compromising activity, suggesting flexibility for pharmacokinetic optimization .

Impact of Substituent Position (Para vs. Meta)

highlights the tolerance for substituent repositioning in lead optimization:

  • Cyclopentyl vs. n-alkyl positioning : Linear alkyl chains (e.g., n-butyl) at R₁ are tolerated but may reduce steric complementarity compared to cyclic analogues .

Biological Activity

Cyclopentyl (4-chloro-3-fluorophenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative analysis with structurally similar compounds.

Chemical Structure

The molecular formula for this compound is C12H14ClFC_{12}H_{14}ClF and features a cyclopentyl group attached to a phenolic structure with chlorine and fluorine substituents. The presence of these halogens significantly influences the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes. The chlorine atom enhances its ability to penetrate lipid membranes, leading to disruption of cellular integrity. This mechanism is similar to that of other benzylic halides, which are known to exhibit antimicrobial properties through SN2 or SN1 pathways depending on their structure.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi. Its structural similarity to p-chlorocresol, a recognized disinfectant, suggests a broad-spectrum efficacy against various microbial strains.

Pharmacokinetics

Pharmacokinetic studies on structurally related compounds suggest that such benzylic alcohols undergo metabolic transformation primarily in the liver, leading to excretion via the kidneys. The metabolic pathways involve hydroxylation and conjugation processes that enhance solubility and facilitate elimination from the body .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-(4-Chlorophenyl)ethanolLacks methyl groupLimited antimicrobial activity
1-(3-Methylphenyl)ethanolMethyl group at different positionModerate antimicrobial activity
1-(4-Chloro-3-methylphenyl)ethanoneKetone analogDifferent reactivity; potential for diverse applications

This comparison illustrates how the combination of chlorine and fluorine substituents on the phenyl ring confers distinct chemical and biological properties compared to its analogs.

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) ranging from 10.1 to 62.4 µM, indicating its potential as an effective antimicrobial agent .
  • Anticancer Properties : Preliminary investigations into the anticancer effects revealed that this compound could reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapeutics .

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